molecular formula C14H17BrN6O4 B302387 ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate

ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate

Cat. No. B302387
M. Wt: 413.23 g/mol
InChI Key: BWOHSMLDSLGXLG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate, also known as ETBEA, is a synthetic compound that has attracted much attention in the scientific community due to its potential applications in various fields. ETBEA is a member of the tetrazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate has been shown to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

Mechanism of Action

The mechanism of action of ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

Ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate has several advantages for lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells, as well as its antimicrobial and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate, including further studies on its mechanism of action, toxicity, and potential use in the treatment of cancer, bacterial infections, and inflammation. Additionally, research could focus on the development of new derivatives of this compound with improved biological activity and reduced toxicity.

Synthesis Methods

Ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate can be synthesized by reacting 4-bromo-2-ethoxyphenol with glycine hydrazide in the presence of sodium hydride, followed by reaction with ethyl chloroacetate. The resulting product is then treated with sodium azide and hydrogen peroxide to yield this compound.

properties

Molecular Formula

C14H17BrN6O4

Molecular Weight

413.23 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-bromo-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C14H17BrN6O4/c1-3-23-11-6-9(7-17-21-14(16)18-19-20-21)5-10(15)13(11)25-8-12(22)24-4-2/h5-7H,3-4,8H2,1-2H3,(H2,16,18,20)/b17-7+

InChI Key

BWOHSMLDSLGXLG-REZTVBANSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C(=NN=N2)N)Br)OCC(=O)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC

Origin of Product

United States

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